7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-
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Overview
Description
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-: is a purine nucleoside analogue. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .
Chemical Reactions Analysis
7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in the treatment of lymphoid malignancies and other cancers.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- involves the inhibition of DNA synthesis and the induction of apoptosis . This compound targets specific molecular pathways and enzymes involved in cell proliferation and survival, leading to the selective killing of cancer cells.
Comparison with Similar Compounds
Similar compounds to 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- include:
7-(2,3-Anhydro-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another purine nucleoside analogue with broad antitumor activity.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Potent and orally bioavailable inhibitors of PKB.
N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates dual activity against EGFR and AURKA.
These compounds share similar structural features and biological activities, but each has unique properties and applications that make them valuable in different research and therapeutic contexts.
Properties
CAS No. |
1440537-27-8 |
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Molecular Formula |
C11H12FIN4O3 |
Molecular Weight |
394.14 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12FIN4O3/c12-7-8(19)5(2-18)20-11(7)17-1-4(13)6-9(14)15-3-16-10(6)17/h1,3,5,7-8,11,18-19H,2H2,(H2,14,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
WYSCBUKBHNIZLJ-IOSLPCCCSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N)I |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)F)N)I |
Origin of Product |
United States |
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